molecular formula C15H13N3O B5196002 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine

2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine

Cat. No.: B5196002
M. Wt: 251.28 g/mol
InChI Key: DMOIUQXIVSPDGP-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a phenyl ring bearing a pyrazole moiety

Properties

IUPAC Name

2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-19-15-6-5-13(10-16-15)11-3-2-4-12(9-11)14-7-8-17-18-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOIUQXIVSPDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=CC(=CC=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine typically involves the following steps:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Coupling with the Phenyl Ring: The pyrazole derivative is then coupled with a phenyl ring, often using Suzuki or Heck coupling reactions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the corresponding hydroxyl derivative using methyl iodide or dimethyl sulfate.

    Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring, which can be achieved through various cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a methoxy radical under strong oxidizing conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

    Oxidation: Formation of methoxy radicals or methoxy-substituted pyridine derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through molecular docking studies and biochemical assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyrimidine
  • 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyrazine
  • 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyrrole

Uniqueness

Compared to similar compounds, 2-methoxy-5-[3-(1H-pyrazol-5-yl)phenyl]pyridine may exhibit unique properties due to the presence of the pyridine ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

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